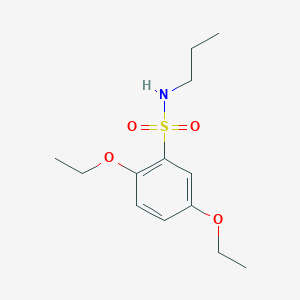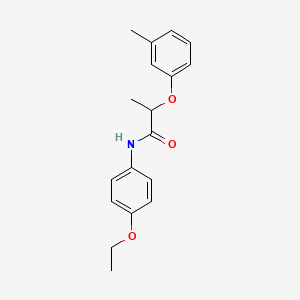![molecular formula C16H18ClNO3 B4426648 [4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride
描述
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride, also known as MDMA or ecstasy, is a psychoactive drug that has been widely studied for its potential therapeutic applications in the field of psychiatry. The compound was first synthesized in 1912, but it wasn't until the 1970s that it gained popularity as a recreational drug. Since then, MDMA has been classified as a Schedule I drug in the United States due to its potential for abuse and lack of accepted medical use. However, recent research has shown that MDMA may have therapeutic benefits for patients with post-traumatic stress disorder (PTSD) and other psychiatric disorders.
作用机制
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating pleasure and arousal. By increasing the levels of these neurotransmitters, this compound can produce feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It can also cause muscle tension, jaw clenching, and nausea. In rare cases, this compound can cause serotonin syndrome, a potentially life-threatening condition that can occur when serotonin levels in the brain become too high.
实验室实验的优点和局限性
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it can produce consistent and predictable effects in human subjects, making it useful for studying the effects of psychoactive drugs on behavior and cognition. However, this compound is a controlled substance, which makes it difficult to obtain and use in research. It is also a complex drug that can produce a wide range of effects, which can make it difficult to isolate specific variables in experiments.
未来方向
There are several potential future directions for research on [4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride. One area of interest is the use of this compound-assisted psychotherapy for the treatment of PTSD and other psychiatric disorders. Another area of interest is the development of new drugs that target the same neurotransmitter systems as this compound, but with fewer side effects and a lower potential for abuse. Finally, there is a need for more research on the long-term effects of this compound use, particularly in terms of its impact on brain function and mental health.
科学研究应用
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride has been the subject of numerous scientific studies in recent years, particularly in the field of psychiatry. Research has shown that this compound may be effective in treating patients with PTSD, anxiety, and depression. Studies have also shown that this compound can enhance empathy and promote feelings of closeness and trust in social situations.
属性
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17-9-12-2-5-14(6-3-12)18-10-13-4-7-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMCZSZXVPTTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4426573.png)
![N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4426575.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4426589.png)
![4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B4426597.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4426601.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426605.png)

![4-(2-propyn-1-yloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4426617.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)


![ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)
